molecular formula C21H22N2O2 B2612706 4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine CAS No. 941989-47-5

4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine

Cat. No.: B2612706
CAS No.: 941989-47-5
M. Wt: 334.419
InChI Key: KBGFQROZEIBNNR-UHFFFAOYSA-N
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Description

4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine is a novel chemical hybrid designed for research purposes, integrating a morpholine moiety with a quinoline core. This structural class is of significant interest in medicinal chemistry and drug discovery, particularly in the development of enzyme inhibitors . The morpholine ring is a ubiquitous pharmacophore in FDA-approved drugs, known to enhance metabolic stability and pharmacokinetic properties of lead compounds . In research settings, morpholine-containing hybrids similar to this compound have demonstrated potent inhibitory activity against enzymes like cathepsin B, a cysteine protease implicated in various disease pathways including tumor progression, metastasis, and Alzheimer's disease . The quinoline scaffold is also a privileged structure in medicinal chemistry, often associated with a range of biological activities. The specific spatial arrangement of the morpholine and quinoline groups in this compound makes it a valuable candidate for investigating structure-activity relationships (SAR) in hit-to-lead optimization campaigns . Researchers can utilize this compound to explore its mechanism of action, binding affinity, and selectivity profile against a panel of biological targets. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting. Please note that specific biological data (IC50, Ki, etc.) for this exact compound may not be available in public literature, and its research applications are proposed based on its structural analogy to established pharmacophores.

Properties

IUPAC Name

4-[8-[(4-methylphenyl)methoxy]quinolin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-16-5-7-17(8-6-16)15-25-19-4-2-3-18-9-10-20(22-21(18)19)23-11-13-24-14-12-23/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGFQROZEIBNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Quinoline Core Formation

The quinoline scaffold is typically prepared via:

  • Skraup synthesis : Reaction of aniline derivatives with β-hydroxy acids under acidic conditions to form the fused aromatic ring system .

  • Mannich reaction : Introduction of substituents (e.g., chloromethyl groups) at specific positions (e.g., C5) using formaldehyde and hydrochloric acid .

Reaction TypeReagentsPurpose
Skraup synthesisAniline derivatives, β-hydroxy acids, HClForm quinoline core
Mannich reactionFormaldehyde, ZnCl₂, HClIntroduce chloromethyl group at C5

Substitution Reactions

Alkylation/ether formation at the C8 position introduces the 4-methylbenzyl group:

  • Chloromethyl intermediate reacts with benzyl alcohols (e.g., 4-methylbenzyl alcohol) in the presence of base (e.g., NaH) or under acidic conditions .

StepReagentsProduct
Chloromethyl quinoline reaction4-Methylbenzyl alcohol, NaH/THF8-(4-methylbenzyl)oxyquinolin-2-yl derivative

Morpholine Incorporation

The morpholine ring is introduced via:

  • Mannich reaction : Reaction of chloromethyl quinoline derivatives with morpholine and formaldehyde .

  • Alkylation : Direct substitution of chloro groups with morpholine in THF under reflux .

Reaction TypeReagentsProduct
Mannich reactionMorpholine, paraformaldehyde, ethanolFinal compound with morpholine at C4
AlkylationMorpholine, THF, refluxMorpholine-substituted quinoline

Mannich Reaction

The Mannich reaction involves the condensation of amines, aldehydes, and carbonyl compounds. For this compound:

  • Chloromethyl quinoline reacts with morpholine and paraformaldehyde to form a β-amino alcohol intermediate.

  • Intramolecular cyclization occurs, leading to the morpholine ring fused to the quinoline core .

Alkylation

Direct alkylation of chloroquinoline derivatives with morpholine involves:

  • Nucleophilic substitution : Morpholine attacks the electrophilic chloromethyl group.

  • Base-mediated elimination : Formation of a quaternary ammonium intermediate, followed by elimination to form the final product .

Structural Features

  • Quinoline core : Provides aromatic stability and potential for π-π interactions.

  • Morpholine ring : Enhances solubility and enables hydrogen bonding.

  • 4-Methylbenzyl group : Introduces steric bulk and lipophilicity for biological targeting .

Reactivity Profile

Functional GroupReaction
Morpholine ringHydrogen bonding, nucleophilic attack
Quinoline coreElectrophilic substitution (e.g., at C2)
Benzyl etherOxidation, nucleophilic cleavage

Biological Relevance

While the provided search results do not explicitly detail biological activity for this specific compound, analogous quinoline derivatives (e.g., UC-112) show:

  • Survivin inhibition : Targeting anti-apoptotic pathways in cancer cells .

  • Enzyme modulation : Potential for kinase or protease inhibition due to structural similarity to known inhibitors .

Critical Data and Trends

PropertyValueSource
Molecular weight~334 g/mol (estimated)
SolubilityModerate in organic solvents
StabilityStable under standard conditions

References PubChem. (2025). 8-(4-Fluoro-2-methylphenoxy)-2-(morpholin-4-yl)quinolin-4(1H)-one. PMC. (2016). Design, synthesis and biological evaluation of selective survivin inhibitors. PMC. (2015). Design, Synthesis and Structure-Activity Relationship Studies of Survivin Inhibitors.

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine serves as a building block for more complex molecules. It is utilized in:

  • Ligand Formation : Acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.
  • Synthesis of Derivatives : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution to yield new derivatives with enhanced properties .

Biology

The biological applications of this compound are primarily focused on its potential as an antimicrobial and anticancer agent:

  • Antimicrobial Activity : Research indicates that derivatives of this compound can inhibit the growth of several bacterial strains. The mechanism often involves targeting essential proteins involved in bacterial cell division .
    CompoundMinimum Inhibitory Concentration (MIC)
    Standard Drug24 mm (S. aureus)
    8-HQ Derivative22 mm (S. aureus)
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, modifications to the quinoline structure can significantly enhance its efficacy against various cancer cell lines.
    CompoundIC50 (A375)IC50 (M14)IC50 (PC-3)
    UC-1121.9 μM2.1 μM1.6 μM
    4a (Fluoro)1.5 μM1.8 μM0.7 μM

Medicine

In medicinal chemistry, the compound is explored for therapeutic effects including:

  • Anticancer Properties : Its ability to inhibit survivin, an anti-apoptotic protein, makes it a candidate for cancer therapy.
  • Anti-inflammatory Effects : Investigations into its capacity to modulate inflammatory pathways are ongoing.

Case Studies

Several studies have demonstrated the efficacy of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.
  • Cancer Cell Line Evaluation : In vitro studies on various cancer cell lines indicated that structural modifications could lead to improved anti-proliferative activity against resistant phenotypes.
  • In Vivo Studies : Animal models treated with morpholine derivatives exhibited reduced tumor volumes and improved survival rates compared to control groups .

Mechanism of Action

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Position and Activity :

  • The position of the morpholine ring (C2 vs. C4) significantly impacts target selectivity. For example, C2-linked morpholine derivatives (e.g., compound 20b) show kinase inhibition, while C4-linked analogs (e.g., 11b) exhibit antibacterial effects .
  • Electron-withdrawing groups (e.g., nitro in 11b) enhance antibacterial activity, whereas electron-donating groups (e.g., methoxy in 20b) improve anticancer efficacy .

Hybridization with Heterocycles: Triazole hybrids (e.g., 6b–h) demonstrate enhanced cytotoxicity due to improved DNA intercalation or receptor binding . Benzoquinoline derivatives (e.g., 11b) exhibit broader-spectrum antimicrobial activity compared to simpler quinoline scaffolds .

Synthetic Accessibility :

  • Compounds like 4a–e are synthesized via straightforward nucleophilic substitution, yielding high-purity products .
  • Advanced analogs (e.g., 20b) require multi-step Pd-catalyzed cross-coupling or click chemistry, increasing complexity .

Antimicrobial Activity

  • 4-(3-(Chloromethyl)quinolin-2-yl)morpholine (4a–e): Showed MIC values of 4–8 µg/mL against Gram-negative pathogens, outperforming ampicillin .
  • 4-(4-(Dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)morpholine (11b): Achieved 99% inhibition of MRSA biofilm formation at 5 µg/mL .

Anticancer Activity

  • Compound 20b : Inhibited EGFR and FAK kinases with IC₅₀ values of 0.3 µM and 0.5 µM, respectively, and induced apoptosis in HCT-116 cells .
  • Triazole hybrids (6e) : Displayed selective toxicity toward MCF-7 cells (IC₅₀ = 7.2 µM) via ROS-mediated pathways .

Receptor Modulation

    Biological Activity

    The compound 4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine is a derivative of quinoline that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The chemical structure of this compound consists of a quinoline core substituted with a morpholine group and a 4-methylbenzyl ether. This unique arrangement contributes to its biological properties, which can be influenced by modifications to the substituents on the quinoline ring.

    Anticancer Activity

    Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of oxyquinoline have shown selective inhibition of survivin, an anti-apoptotic protein overexpressed in many cancers. In vitro studies demonstrated that modifications to the C ring of quinoline derivatives enhanced their anti-proliferative activity against various cancer cell lines (A375, M14, PC-3). For example, introducing halogen substitutions increased potency, with IC50 values dropping significantly with each substitution from fluoro to bromo groups .

    CompoundIC50 (A375)IC50 (M14)IC50 (PC-3)
    UC-1121.9 μM2.1 μM1.6 μM
    4a (Fluoro)1.5 μM1.8 μM0.7 μM
    4b (Chloro)ImprovedImprovedImproved
    4c (Bromo)Further ImprovedFurther ImprovedFurther Improved

    These results indicate that structural modifications can lead to enhanced efficacy against resistant cancer phenotypes.

    Antimicrobial Activity

    The compound's potential as an antimicrobial agent has also been explored. Quinoline derivatives have been reported to inhibit the growth of various bacterial strains, including Gram-positive bacteria. The mechanism often involves targeting cell division proteins like FtsZ, which are crucial for bacterial proliferation .

    In a comparative study, several analogs were evaluated for their Minimum Inhibitory Concentration (MIC) against common pathogens:

    CompoundMIC (S. aureus)MIC (E. coli)
    Standard Drug24 mm27 mm
    8-HQ Derivative22 mmNot specified

    These findings suggest that certain modifications can enhance the antibacterial activity while maintaining low cytotoxicity .

    Case Studies

    A notable case study involved the evaluation of morpholine-substituted quinolines against cancer cell lines and microbial strains. The study highlighted the importance of substituent effects on biological activity and provided insights into optimizing these compounds for better therapeutic outcomes .

    In vivo studies using mouse models demonstrated that treatment with morpholine derivatives resulted in significant reductions in tumor volume and improved survival rates compared to control groups .

    Q & A

    How can researchers optimize the synthesis of 4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine to improve yield and purity?

    Basic Research Focus
    Synthetic optimization should focus on late-stage functionalization and purification. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce the 4-methylbenzyloxy group at the 8-position of the quinoline core, as demonstrated in analogous quinoline-morpholine derivatives . Key steps include:

    • Using anhydrous conditions and inert gas protection to minimize side reactions.
    • Monitoring reaction progress via TLC or HPLC to identify intermediates and optimize reaction time .
    • Purifying the final product using column chromatography (silica gel, gradient elution) or recrystallization from methanol/water mixtures to achieve >95% purity .

    What advanced techniques are recommended for confirming the molecular structure of this compound?

    Basic Research Focus
    Structural validation requires a combination of spectroscopic and crystallographic methods:

    • 1H and 13C NMR : Assign peaks for the quinoline ring (δ 8.5–9.0 ppm for aromatic protons), morpholine moiety (δ 3.5–4.0 ppm for N–CH2), and 4-methylbenzyl group (δ 2.4 ppm for –CH3) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C21H22N2O2) with <2 ppm error .
    • X-ray Crystallography : Resolve the crystal structure to verify bond angles and spatial arrangement, as shown for similar quinoline derivatives .

    How can researchers design experiments to evaluate the biological activity of this compound?

    Advanced Research Focus
    Biological studies should prioritize target-specific assays and pharmacokinetic profiling:

    • In vitro enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .
    • Cell-based models : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with non-malignant cells to assess selectivity .
    • Pharmacokinetics : Measure metabolic stability in liver microsomes and permeability via Caco-2 monolayers to predict oral bioavailability .

    How should discrepancies in biological activity data between studies be addressed?

    Advanced Research Focus
    Data contradictions may arise from experimental variability or compound degradation:

    • Purity verification : Re-analyze compound purity via HPLC and confirm absence of degradation products .
    • Orthogonal assays : Validate activity using complementary methods (e.g., SPR for binding affinity alongside enzymatic assays) .
    • Standardized protocols : Adopt consistent cell culture conditions (e.g., serum concentration, passage number) to minimize batch-to-batch variability .

    What computational approaches predict the interaction of this compound with biological targets?

    Advanced Research Focus
    Computational modeling bridges structural and functional studies:

    • Molecular docking : Use AutoDock Vina or Schrödinger Glide to predict binding modes with targets like kinases, leveraging crystallographic data from homologous proteins .
    • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of binding poses .
    • QSAR models : Develop quantitative structure-activity relationships using substituent descriptors (e.g., Hammett σ values) to guide analog synthesis .

    What methodologies assess the compound's stability under various conditions?

    Basic Research Focus
    Stability studies ensure reliability in experimental and storage conditions:

    • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic (UV light, 254 nm) conditions .
    • HPLC analysis : Quantify degradation products and calculate half-life (t1/2) under accelerated conditions (e.g., 40°C/75% RH) .
    • Lyophilization : Improve long-term stability by lyophilizing from tert-butanol/water mixtures for storage at −80°C .

    How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

    Advanced Research Focus
    SAR requires strategic analog synthesis and iterative testing:

    • Substituent variation : Synthesize derivatives with modified substituents (e.g., replacing 4-methylbenzyl with halogenated or electron-withdrawing groups) .
    • Biological profiling : Test analogs in parallel against primary and off-target proteins to identify selectivity drivers .
    • Free-energy perturbation (FEP) : Compute relative binding energies of analogs to prioritize synthesis .

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